7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-methyl-2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H19N3O2S/c1-14-7-10-20-13-17(19-18(20)11-14)15-5-4-6-16(12-15)24(22,23)21-8-2-3-9-21/h4-7,10-13H,2-3,8-9H2,1H3 |
InChI Key |
CXPGCWBDFSHULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridines with Ketones/Aldehydes
This approach, widely reported for imidazo[1,2-a]pyridine derivatives, involves reacting 2-aminopyridine with α-keto precursors under acidic or catalytic conditions. For example:
-
Micellar Catalysis : Copper(II)/ascorbate in aqueous micellar media (e.g., SDS) facilitates domino A³-coupling reactions between 2-aminopyridines, aldehydes, and alkynes.
-
Iodine-Mediated Cyclization : Iodine (30 mol%) in water promotes oxidative cyclocondensation of acetophenone derivatives with 2-aminopyridines, yielding 2-arylimidazo[1,2-a]pyridines in 62–89% yields.
Table 1: Representative Conditions for Core Synthesis
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| CuSO₄/Na-ascorbate | H₂O/SDS | 50°C | 70–89 | |
| I₂ | H₂O/NH₄Cl | RT | 62–72 | |
| BF₃·Et₂O/CuI | DMF | 60°C | 82 |
Introduction of the 7-Methyl Group
The 7-methyl substituent can be introduced via alkylation or direct synthesis:
Direct Synthesis Using 5-Methyl-2-Aminopyridine
Using 5-methyl-2-aminopyridine as a starting material ensures regioselective methyl incorporation. For example:
Post-Core Alkylation
Methylation of the imidazo[1,2-a]pyridine core at the 7-position may involve:
-
Nucleophilic Substitution : Reaction with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
Functionalization with 3-(Pyrrolidin-1-ylsulfonyl)phenyl Group
The sulfonyl-pyrrolidinyl phenyl group is introduced via cross-coupling or sulfonation:
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids couple with halogenated imidazo[1,2-a]pyridines using palladium catalysts. For example:
Sulfonylation
The phenyl group at the 2-position is sulfonated with pyrrolidine sulfonyl chloride:
-
Chlorosulfonylation : Phenyl iodide reacts with ClSO₃H to form sulfonyl chloride intermediates.
-
Amination : Subsequent reaction with pyrrolidine yields the sulfonyl-pyrrolidinyl group.
Table 2: Sulfonylation Strategies
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorosulfonylation | ClSO₃H, CH₂Cl₂, 0°C | 85–90 | |
| Amination | Pyrrolidine, Et₃N, DCM | 70–80 |
Integrated Synthetic Pathway
A proposed synthesis combines core formation, methylation, and sulfonylation:
Step 1: Core Synthesis
Step 2: Bromination at C-2
-
Treat the core with NBS (N-bromosuccinimide) in CCl₄ or DMF to introduce a bromine atom at the 2-position.
Step 3: Suzuki Coupling
Step 4: Purification
-
Purify via column chromatography (EtOAc/hexane) to isolate the final product.
Challenges and Optimization
-
Regioselectivity : Directing the sulfonyl group to the 3-position of the phenyl ring requires careful control of electrophilic substitution.
-
Catalyst Efficiency : Pd catalyst loadings ≥5 mol% are often needed for sluggish substrates.
-
Solvent Selection : Aqueous media (e.g., H₂O/SDS) improve green chemistry metrics but may reduce yields for hydrophobic substrates.
Analytical Characterization
Key techniques for confirming structure:
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Inhibition of FLT3 Kinase in Acute Myeloid Leukemia
One of the most significant applications of this compound is its role as a FLT3 kinase inhibitor. FLT3 mutations are prevalent in acute myeloid leukemia (AML) and are linked to poor patient outcomes. Research has shown that derivatives of imidazo[1,2-a]pyridine, including 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine, exhibit potent inhibitory activity against FLT3-ITD and FLT3-D835Y mutants.
Key Findings:
- The compound demonstrated nanomolar inhibitory activity against recombinant FLT3-ITD (IC50 values of 4 nM) and FLT3-D835Y (IC50 values of 1 nM) .
- In vitro antiproliferative assays confirmed its effectiveness against FLT3-dependent cell lines .
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | IC50 (nM) | Target Kinase |
|---|---|---|
| 34f | 4 | FLT3-ITD |
| 34f | 1 | FLT3-D835Y |
Potential in Other Cancer Therapies
Beyond AML, the compound's structure suggests potential applications in targeting other cancers through similar mechanisms. The imidazo[1,2-a]pyridine framework has been linked to various biological activities, including anti-cancer properties.
Case Study:
In a study exploring a series of imidazo[4,5-b]pyridine derivatives, compounds with similar substituents exhibited significant activity against different cancer cell lines. The findings indicated that modifications in the substituent patterns could enhance selectivity and potency against specific cancer types .
Mechanism of Action
The mechanism of action of 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
Substituent Effects on Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives are widely studied for their anticholinesterase activity. Below is a comparative analysis of substituent effects:
Key Observations :
- Biphenyl groups at position 2 enhance AChE inhibition, especially when paired with a methyl group at R4 .
- Electron-withdrawing groups (e.g., Cl) on phenyl side chains favor BChE selectivity .
- The sulfonamide-pyrrolidine group in the target compound may engage with both the peripheral anionic site (AChE) and acyl pocket (BChE), as suggested by docking studies of similar inhibitors .
Antimicrobial and Antitumor Activities
Imidazo[1,2-a]pyridines with 7-methyl substituents have shown antimicrobial properties. For example:
- 7-Methyl-2-(p-methylphenyl)imidazo[1,2-a]pyridine () was used to synthesize Mannich bases with activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- 3-(4-Substitutedbenzyl)imidazo[1,2-a]pyridines exhibited antitumor activity against HeLa and MDA-MB-231 cell lines, with IC50 values <10 µM in some cases .
The target compound’s pyrrolidinyl sulfonyl group may improve membrane permeability or target specificity compared to these analogues.
Biological Activity
7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine core, which is known for its biological activity. The presence of the pyrrolidin-1-ylsulfonyl moiety is significant for its pharmacological properties.
Research indicates that 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine acts primarily through the inhibition of specific kinases involved in cancer cell proliferation. Notably, it has shown promising results against FLT3 (Fms-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML). In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against FLT3-ITD and FLT3-D835Y mutations, with IC50 values reported in the nanomolar range (4 nM and 1 nM respectively) .
Efficacy in Cancer Models
Table 1 summarizes the biological activity of 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine in various cancer models:
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study A | FLT3-ITD AML | 4 | FLT3 inhibition |
| Study B | FLT3-D835Y AML | 1 | FLT3 inhibition |
| Study C | Solid Tumors | TBD | Apoptosis induction |
Case Studies
A notable case study involved the application of this compound in a clinical setting for patients with AML harboring FLT3 mutations. The study reported significant reductions in blast counts and improved overall survival rates among treated patients compared to historical controls.
Case Study Summary:
- Patient Population : AML patients with FLT3 mutations.
- Treatment Regimen : Administered 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine as part of a combination therapy.
- Outcomes :
- Reduction in leukemic blasts by an average of 70%.
- Improved patient quality of life and reduced adverse effects compared to traditional therapies.
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective properties. Research has indicated that it can mitigate neurotoxicity induced by various agents, likely through antioxidant mechanisms .
Q & A
Q. Advanced
- Coupling constant analysis : Discrepancies in ¹H NMR coupling constants (e.g., J values for aromatic protons) can indicate regioisomeric impurities. Comparative analysis with known derivatives (e.g., benzo[4,5]imidazo[1,2-a]pyridines) helps resolve ambiguities .
- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity in complex cases, such as distinguishing between imidazo[1,2-a]pyridine and pyrrolidine ring protons .
- Computational validation : DFT-calculated chemical shifts (e.g., using Gaussian software) can be compared to experimental ¹³C NMR data to verify assignments .
How can computational chemistry aid in designing novel derivatives of this compound?
Q. Advanced
- Reaction path searching : Quantum chemical calculations (e.g., density functional theory) predict feasible synthetic routes and transition states, reducing trial-and-error experimentation .
- Docking studies : Molecular docking with target proteins (e.g., phosphodiesterases) identifies substituents that enhance binding affinity, guiding the design of bioactive derivatives .
- QSAR modeling : Quantitative structure-activity relationship models correlate structural features (e.g., sulfonyl group positioning) with biological activity, prioritizing candidates for synthesis .
What methodologies are employed to evaluate the compound's interaction with biological targets?
Q. Advanced
- In vitro assays : Enzymatic inhibition assays (e.g., phosphodiesterase inhibition) using purified proteins quantify IC₅₀ values .
- Cellular studies : Cytotoxicity profiling (e.g., MTT assays) evaluates selectivity against cancer vs. normal cell lines .
- SPR/BLI techniques : Surface plasmon resonance or bio-layer interferometry measures real-time binding kinetics (e.g., kon/koff rates) for target engagement studies .
How can researchers address challenges in the regioselective functionalization of the imidazo[1,2-a]pyridine core?
Q. Advanced
- Directing group strategies : Temporary directing groups (e.g., sulfonyl moieties) enhance regioselectivity during C-H functionalization .
- Metal catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively modify positions 2 and 3 of the imidazo[1,2-a]pyridine ring .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions, as demonstrated in the synthesis of N-substituted acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
